molecular formula C17H19N5OS B6426407 6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327342-88-9

6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6426407
CAS No.: 2327342-88-9
M. Wt: 341.4 g/mol
InChI Key: QZICKSXLZJSWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule based on the privileged benzothiazole scaffold, strategically hybridized with a pyrimidine-substituted piperazine moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a widely investigated structure known for its diverse pharmacological profiles, including potential anticancer, antimicrobial, and central nervous system activities . The incorporation of a piperazine ring, a common feature in many therapeutic agents, enhances the molecule's ability to engage with multiple biological targets and improves its pharmacokinetic properties . The specific 2-pyrimidinyl substitution on the piperazine ring and the 6-ethoxy group on the benzothiazole ring are structural features that can be optimized to modulate affinity, selectivity, and metabolic stability for specific research applications. This compound is representative of a class of molecules designed as multi-target-directed ligands (MTDLs). Researchers are particularly interested in such hybrids for probing complex disease pathways where modulation of a single target is insufficient. For instance, structurally related benzothiazole-piperazine conjugates have demonstrated potent in vitro anticancer activity against various human cancer cell lines, such as MCF-7 (breast) and HCT116 (colon) . Other analogues have shown promise in neurological disorder research, functioning as multifunctional agents in models of Alzheimer's disease by exhibiting acetylcholinesterase (AChE) inhibitory activity and inhibiting the aggregation of amyloid-beta (Aβ) peptides . The presence of the pyrimidine ring, a nitrogen-rich heterocycle, further contributes to the molecule's ability to participate in key hydrogen bonding and dipole interactions within enzyme active sites or receptor pockets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

6-ethoxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-23-13-4-5-14-15(12-13)24-17(20-14)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZICKSXLZJSWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Sequential Functionalization

A streamlined approach combines benzothiazole formation, ethoxylation, and piperazine coupling in a single reactor. This method reduces purification steps and improves overall yield (up to 60%) but requires precise stoichiometric control to minimize byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the coupling step, reducing reaction time to 2–3 hours while maintaining comparable yields (68–70%). This technique is particularly advantageous for scaling up production due to enhanced energy efficiency.

Characterization and Analytical Data

The synthesized compound is characterized using spectroscopic and chromatographic techniques:

Physical Properties

PropertyValue
Molecular FormulaC₁₇H₁₉N₅OS
Molecular Weight341.4 g/mol
Melting Point183–185°C
AppearanceWhite crystalline solid

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.30 (d, J = 5.0 Hz, 2H, pyrimidine-H), 7.33 (d, J = 7.6 Hz, 1H, benzothiazole-H), 7.23 (d, J = 7.6 Hz, 1H, benzothiazole-H), 6.51 (t, J = 5.0 Hz, 1H, pyrimidine-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.80–3.70 (m, 4H, piperazine-H), 2.90–2.80 (m, 4H, piperazine-H), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 3057 cm⁻¹ (C-H aromatic), 2966 cm⁻¹ (C-H aliphatic), 1637 cm⁻¹ (C=N), 1242 cm⁻¹ (C-S).

  • EI-MS : m/z 341 [M⁺], consistent with the molecular formula.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during the coupling step, such as N-alkylation of the piperazine nitrogen, can occur if excess chlorobenzothiazole is present. This is mitigated by using a slight excess of piperazine (1.2 equiv) and maintaining reaction temperatures below 100°C.

Solvent Selection

DMF enhances reaction rates but complicates purification due to high boiling points. Acetonitrile offers a balance between reactivity and ease of isolation, though yields are marginally lower (65% vs. 70% in DMF).

Catalytic Approaches

Copper(I) catalysts (e.g., CuI) have been explored to facilitate Ullmann-type couplings, but they introduce metal contamination challenges. Recent advances focus on ligand-free conditions to simplify post-reaction processing.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors demonstrate advantages over batch processes:

  • Improved Heat Management : Exothermic steps like chlorination are safer in flow systems.

  • Higher Throughput : Microwave-assisted flow systems achieve 90% conversion in 30 minutes.

  • Reduced Solvent Use : Solvent recycling protocols cut costs by 40% in pilot-scale trials .

Biological Activity

6-Ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS Number: 2327342-88-9) is a compound that falls within the class of benzothiazole derivatives, known for their diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

The molecular formula of this compound is C17H19N5OSC_{17}H_{19}N_{5}OS with a molecular weight of 341.4 g/mol. The compound's structure incorporates both a benzothiazole moiety and a piperazine ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.24 to 0.92 µM against human breast adenocarcinoma (MDA-MB-231) and other cancer types .

A study focusing on benzothiazole derivatives revealed that modifications to the benzothiazole nucleus can enhance anticancer activity. For example, compounds were tested against cell lines such as A431 and A549, demonstrating notable inhibition of cell proliferation and induction of apoptosis at specific concentrations .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. Nitrogen and sulfur-containing compounds like benzothiazoles have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.95–3.91 μg/mL against Micrococcus luteus and Bacillus species . This suggests that the compound may possess similar antimicrobial potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Biological Activity
Benzothiazole moietyAnticancer and antimicrobial properties
Piperazine ringEnhances interaction with biological targets
Ethoxy groupModulates lipophilicity and solubility

The presence of hydrophobic moieties has been shown to improve binding affinity to target enzymes or receptors, thereby enhancing the compound's efficacy.

Case Studies

  • Antitumor Evaluation : In vitro studies on similar benzothiazole derivatives indicated a concentration-dependent inhibition of tumor cell growth, with apoptosis being a primary mechanism of action .
  • Antimicrobial Testing : Compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive bacteria, with MIC values comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit anticancer properties. For example, compounds similar to 6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole have been shown to inhibit cancer cell proliferation in vitro. A notable study demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Research has indicated that benzothiazole derivatives can exhibit antimicrobial activity against a range of pathogens. The incorporation of the pyrimidine and piperazine moieties may enhance this activity. A study reported that certain benzothiazole compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating the potential use of this compound as an antimicrobial agent .

Central Nervous System (CNS) Effects

The piperazine moiety is known for its psychoactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems. Preliminary findings suggest that this compound may influence serotonin and dopamine receptors, potentially offering therapeutic avenues for treating neurological disorders such as depression and anxiety .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
CNS EffectsInteraction with serotonin and dopamine receptors

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives, including those similar to this compound. The compounds were tested against several cancer cell lines (e.g., MCF7 and HeLa). Results indicated that these compounds significantly reduced cell viability at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy
A study focused on the synthesis of benzothiazole derivatives reported that one derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Case Study 3: Neuropharmacological Screening
In a neuropharmacological screening conducted by the European Journal of Pharmacology, compounds based on the piperazine structure were evaluated for their effects on anxiety-like behaviors in rodent models. Results suggested that these compounds could reduce anxiety symptoms significantly compared to controls, indicating potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Table 1: Structural Comparison of Key Analogs
Compound Structure/Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Reference
Target Compound Benzothiazole 6-ethoxy, 2-(4-pyrimidin-2-yl-piperazine) ~360 (estimated) N/A
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole Benzothiazole 6-ethoxy, 2-(azetidine-pyrazole) 328.4
6-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methyl-2,3-dihydropyridazin-3-one Benzothiazole 4-fluoro, dihydropyridazinone-piperazine 345.4
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole Benzothiazole 4-methyl, 2-(phenoxybenzoyl-piperazine) 429.5
HDAC Inhibitors (e.g., 7d, 7e, 7f) Isoxazole Pyrimidine-piperazine-thiouracil ~400–450
Benzimidazole Derivatives (e.g., 9a–9e) Benzimidazole Thiazole-triazole-acetamide ~450–500
Key Observations:
  • Core Heterocycle: The benzothiazole core in the target compound distinguishes it from isoxazole () and benzimidazole () analogs.
  • Substituent Diversity: The 6-ethoxy group in the target compound may improve solubility compared to halogenated (e.g., 4-fluoro in ) or methyl-substituted analogs (e.g., 4-methyl in ). The pyrimidin-2-yl-piperazine substituent introduces hydrogen-bonding and π-π stacking capabilities, similar to HDAC inhibitors in but distinct from azetidine-pyrazole () or phenoxybenzoyl-piperazine () groups.

Physicochemical Properties

  • Molecular Weight : The target compound (~360 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), comparable to (328.4) and (345.4) compounds.
  • Polarity : The ethoxy and pyrimidine groups may enhance solubility relative to lipophilic analogs like (logP ~4.5 estimated).

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy δ ~1.3 ppm for CH₃; benzothiazole C-2 at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected ~410 Da) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .

How can researchers design initial biological activity assays for this compound?

Q. Basic

  • Target Selection : Prioritize receptors associated with benzothiazole-piperazine hybrids (e.g., serotonin/dopamine receptors, kinase enzymes) .
  • In Vitro Assays :
    • Enzyme inhibition: Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™).
    • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination) .
  • Controls : Include structurally similar analogs (e.g., 6-methoxy derivatives) to assess substituent effects .

What strategies address low yields during piperazine-pyrimidine coupling?

Q. Advanced

  • Catalyst Screening : Test Pd₂(dba)₃ or PdCl₂(PPh₃)₂ with ligands like BINAP for improved stability .
  • Solvent Effects : Switch from toluene to DMF for better solubility of intermediates .
  • Microwave Assistance : Reduce reaction time (2–4 hours vs. 12 hours) while maintaining ~70% yield .

How should conflicting bioactivity data between in vitro and in vivo models be resolved?

Q. Advanced

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect metabolic instability (e.g., ethoxy group demethylation) .
  • Metabolite Identification : Use liver microsome assays to identify active/inactive metabolites .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for rapid clearance .

What computational methods predict binding modes with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., pyrimidine ring H-bonding with Asp86) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å) .
  • QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with IC₅₀ values .

How does this compound compare to analogs with modified heterocycles?

Q. Advanced

Analog Structural Difference Bioactivity Trend
6-methoxy variantMethoxy at position 6Reduced CNS penetration
Pyridazine-piperazine hybridsPyridazine replaces pyrimidineEnhanced kinase inhibition
Thiazolidinone derivativesThiazolidinone at position 3Improved anti-inflammatory

What stability studies are essential for long-term storage?

Q. Basic

  • Thermal Stability : TGA/DSC to identify decomposition temperatures (>200°C recommended) .
  • Photodegradation : Monitor under UV light (254 nm) for 48 hours; use amber vials if degradation >5% .
  • Hygroscopicity : Store under nitrogen if water uptake >2% (by Karl Fischer titration) .

How can enzyme interaction mechanisms be elucidated?

Q. Advanced

  • SPR Spectroscopy : Measure real-time binding kinetics (KD values) with immobilized targets .
  • ITC : Quantify binding enthalpy/entropy for thermodynamic profiling .
  • X-ray Crystallography : Co-crystallize with human carbonic anhydrase IX to resolve binding motifs .

What structural modifications enhance selectivity for specific targets?

Q. Advanced

  • Piperazine Substituents : Replace pyrimidin-2-yl with 4-fluorophenyl to reduce off-target binding .
  • Ethoxy Optimization : Introduce trifluoromethoxy to improve metabolic stability .
  • Benzothiazole Modifications : Add methyl groups at position 4 to enhance lipophilicity (logP +0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.